molecular formula C14H10O2 B13961727 Phenanthrene-4,9-diol CAS No. 364080-29-5

Phenanthrene-4,9-diol

Cat. No.: B13961727
CAS No.: 364080-29-5
M. Wt: 210.23 g/mol
InChI Key: UGFDWAKMFVKKFZ-UHFFFAOYSA-N
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Description

4,9-Phenanthrenediol is a chemical compound with the molecular formula C₁₄H₁₀O₂. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is notable for its unique structure, which includes hydroxyl groups at the 4 and 9 positions on the phenanthrene backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,9-Phenanthrenediol can be synthesized through the reduction of phenanthrenequinone. One common method involves the use of lithium aluminum hydride in anhydrous diethyl ether. The reaction is typically carried out in a Soxhlet apparatus, where phenanthrenequinone is reduced over a period of 16 hours. The resulting product is then purified through recrystallization from benzene .

Industrial Production Methods: While specific industrial production methods for 4,9-Phenanthrenediol are not extensively documented, the general approach involves large-scale reduction reactions similar to the laboratory synthesis. Industrial processes may employ more efficient solvents and reagents to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,9-Phenanthrenediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid in an acidic medium.

    Reduction: Hydrogen gas with Raney nickel as a catalyst.

    Substitution: Bromine in an organic solvent.

Major Products:

    Oxidation: Phenanthrenequinone.

    Reduction: 9,10-Dihydrophenanthrene.

    Substitution: 9-Bromophenanthrene.

Mechanism of Action

Comparison with Similar Compounds

4,9-Phenanthrenediol can be compared with other phenanthrene derivatives:

Uniqueness: 4,9-Phenanthrenediol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to participate in both oxidation and reduction reactions, as well as its potential biological activities, sets it apart from other phenanthrene derivatives .

Properties

CAS No.

364080-29-5

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

phenanthrene-4,9-diol

InChI

InChI=1S/C14H10O2/c15-12-7-3-4-9-8-13(16)10-5-1-2-6-11(10)14(9)12/h1-8,15-16H

InChI Key

UGFDWAKMFVKKFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C(=CC=C3)O)O

Origin of Product

United States

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